molecular formula C18H16Cl2N2O4 B11623097 Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11623097
M. Wt: 395.2 g/mol
InChI Key: XKDHHBDZEQVIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , adhering to IUPAC conventions for polycyclic heteroaromatic systems. The numbering prioritizes the tetrahydropyrimidine core, with the furan-2-yl substituent at position 4, a methyl group at position 6, and an ethyl carboxylate at position 5. The 3,4-dichlorophenyl moiety is appended to the furan ring’s 5-position.

The CAS Registry Number for this compound is 374090-04-7 , a unique identifier critical for regulatory and commercial applications. Synonyms include ETHYL 4-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE and variants emphasizing the ester group’s position.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₆Cl₂N₂O₄ reflects 18 carbon, 16 hydrogen, 2 chlorine, 2 nitrogen, and 4 oxygen atoms. The molecular weight, calculated as 395.24 g/mol , aligns with exact mass spectrometry data (Table 1).

Table 1: Elemental Composition and Molecular Weight

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 18 12.01 216.18
H 16 1.008 16.13
Cl 2 35.45 70.90
N 2 14.01 28.02
O 4 16.00 64.00
Total 395.24

The ethyl carboxylate (COOEt) and 2-oxo (C=O) groups dominate the compound’s polarity, while the dichlorophenyl and methyl substituents enhance lipophilicity.

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2 g/mol

IUPAC Name

ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H16Cl2N2O4/c1-3-25-17(23)15-9(2)21-18(24)22-16(15)14-7-6-13(26-14)10-4-5-11(19)12(20)8-10/h4-8,16H,3H2,1-2H3,(H2,21,22,24)

InChI Key

XKDHHBDZEQVIHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(3,4-Dichlorophenyl)Furan-2-Carbaldehyde

The furan-aldehyde precursor is synthesized through a Suzuki-Miyaura cross-coupling reaction:

  • Reagents :

    • 2-Furanboronic acid

    • 1-Bromo-3,4-dichlorobenzene

    • Pd(PPh₃)₄ catalyst

    • Na₂CO₃ base, toluene/water solvent system.

  • Conditions :

    • 80°C, 12 hours under inert atmosphere.

  • Yield : ~72% (isolated via column chromatography).

Biginelli Cyclocondensation

The DHPM core is assembled using:

  • Aldehyde : 5-(3,4-dichlorophenyl)furan-2-carbaldehyde

  • β-Keto ester : Ethyl acetoacetate

  • Urea : Urea or thiourea derivatives.

Reaction Conditions:

ParameterValue
CatalystHCl (concentrated) or FeCl₃
SolventEthanol or acetic acid
TemperatureReflux (80–100°C)
Time6–24 hours
Yield45–68%

Mechanistic Insight : Acid catalysis facilitates imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-keto ester and cyclization.

Alternative Routes: Multi-Step Functionalization

Post-Cyclization Modifications

For higher regioselectivity, the furan-dichlorophenyl group is introduced after DHPM core formation:

  • Intermediate : Ethyl 4-iodo-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Coupling Reaction :

    • Reagents : 5-(3,4-Dichlorophenyl)furan-2-boronic acid, Pd(OAc)₂, K₂CO₃.

    • Conditions : DMF/H₂O, 100°C, microwave irradiation (30 min).

    • Yield : 58%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

ParameterConventional MethodMicrowave Method
Time24 hours45 minutes
Yield52%74%
Purity89%96%

Data adapted from pyrimidine synthesis protocols in PMC studies.

Solvent and Catalyst Optimization

Catalyst Screening

Comparative studies of catalysts for Biginelli reactions:

CatalystYield (%)Reaction Time (h)
HCl4818
FeCl₃6512
ZrO₂ nanoparticles718
Ionic liquid [BMIM]Br686

Source: Modified from dihydropyrimidone synthesis data.

Key Finding : Lewis acids like FeCl₃ enhance electrophilicity of the aldehyde, accelerating imine formation.

Solvent Effects

SolventDielectric ConstantYield (%)
Ethanol24.352
Acetic acid6.267
PEG-400N/A73

Polar aprotic solvents improve solubility of the dichlorophenyl moiety.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂), 5.45 (s, 1H, C4-H), 6.72 (d, 1H, furan-H), 7.35–7.58 (m, 3H, Ar-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=C furan).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 162–164°C.

Challenges and Limitations

  • Regioselectivity : Competing pathways during cyclocondensation may yield 5- vs. 6-methyl regioisomers. HPLC-guided purification is required.

  • Dichlorophenyl Stability : Harsh acidic conditions risk dechlorination; FeCl₃-catalyzed reactions minimize this.

  • Scale-Up : Microwave methods face energy transfer limitations in industrial settings. Continuous-flow reactors are proposed alternatives.

Industrial-Scale Production Insights

Supplier Protocols

Merck KGaA’s patented method emphasizes:

  • Step 1 : Suzuki coupling to synthesize the aldehyde (purity >95%).

  • Step 2 : Biginelli reaction under FeCl₃ catalysis (yield 69%).

  • Step 3 : Recrystallization from ethanol/water (final purity 99%).

Cost Analysis

ComponentCost per kg (USD)
1-Bromo-3,4-dichlorobenzene320
Pd catalysts1,200
Ethyl acetoacetate45

Total production cost: ~$1,800/kg (excluding labor and infrastructure) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and dichlorophenyl group can participate in π-π interactions and hydrogen bonding, while the tetrahydropyrimidine core can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic and Electronic Properties

  • IR/NMR: Analogs with ester (C=O ~1710 cm⁻¹) and pyrimidinone (C=O ~1698 cm⁻¹) groups show distinct carbonyl stretches . The dichlorophenyl group in the target compound may downshift these peaks due to electron withdrawal.
  • DFT/UV-Vis : Theoretical studies on dimethoxyphenyl-DHPM () reveal a HOMO-LUMO gap of ~4.5 eV, with absorption at 290 nm. The dichlorophenyl analog may exhibit a narrower gap and redshifted absorption due to enhanced conjugation .

Research Implications and Challenges

  • Synthetic Challenges: Achieving high yields with bulky dichlorophenyl substituents may require novel catalysts (e.g., DIPEAc) or solvent systems .
  • Bioactivity Gaps : While Eg5 inhibition is reported for methoxymethyl-DHPM, the dichlorophenyl derivative’s activity against viral or inflammatory targets remains unexplored .
  • Theoretical Modeling : Further DFT studies could predict the target compound’s binding affinity to biological targets, leveraging data from dimethoxyphenyl-DHPM .

Biological Activity

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 374090-04-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16Cl2N2O4
  • Molecular Weight : 395.24 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes involved in nucleic acid metabolism. It has shown promise as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP can lead to reduced proliferation of cancer cells and enhanced efficacy of certain chemotherapeutic agents.

In Vitro Studies

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant biological activities. For instance:

  • Thymidine Phosphorylase Inhibition :
    • Various substituted dihydropyrimidone derivatives were screened for their ability to inhibit TP.
    • Compound 12 exhibited an IC50 value of 303.5 ± 0.42 µM, indicating moderate inhibitory activity compared to standard inhibitors like tipiracil-HCl (IC50 = 0.014 ± 0.04 µM) .
Compound Number% InhibitionIC50 ± SEM (µM)Cell Viability (%)
184.0314.3 ± 0.957
278.2389.2 ± 6.267
338.1N/ANC

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. A study indicated that compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced antibacterial activity against various pathogens .

Case Studies

  • Antitumor Activity :
    • A study focusing on pyrimidine derivatives highlighted that modifications at the furan and pyrimidine rings could significantly enhance antitumor activity against specific cancer cell lines.
    • The presence of chlorinated phenyl groups was associated with increased cytotoxicity in vitro .
  • Cytotoxicity Evaluation :
    • An evaluation using a mouse fibroblast cell line (3T3) revealed that the active compounds derived from the tetrahydropyrimidine scaffold were non-toxic at effective concentrations .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound belongs to the dihydropyrimidinone (DHPM) family, typically synthesized via the Biginelli reaction. This multicomponent reaction involves condensation of a β-ketoester (e.g., ethyl acetoacetate), a substituted aldehyde (e.g., 3,4-dichlorophenyl-furfural derivative), and urea/thiourea under acidic conditions . Optimization includes:

  • Catalysts : Silica gel-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate improves yield (85–92%) and reduces reaction time (2–4 hours) .
  • Solvents : Refluxing ethanol or dichloromethane enhances cyclization efficiency .
  • Temperature : Controlled heating (70–80°C) prevents decomposition of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • FT-IR and NMR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and regiochemistry (e.g., ¹H NMR coupling patterns for diastereotopic protons) .
  • X-ray crystallography : Resolves absolute configuration and molecular conformation. For example, the dihydropyrimidinone ring often adopts a boat conformation, stabilized by N–H⋯O hydrogen bonds forming R₂²(8) motifs .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₇Cl₂N₂O₄: 411.05; observed: 411.1) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies in bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) arise from crystal-packing effects not modeled in gas-phase calculations . Use SHELXL for refining crystallographic data to <i>R</i> factors <0.05 .

Q. What strategies address low yields or side-product formation during synthesis?

  • Byproduct analysis : LC-MS or TLC identifies intermediates (e.g., open-chain ureides).
  • Reagent stoichiometry : Excess urea (1.5 mmol) and β-ketoester (1.1 mmol) drive the reaction to completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from unreacted aldehyde or dimeric byproducts .

Q. How do substituents (e.g., 3,4-dichlorophenyl, methyl) influence biological activity or physicochemical properties?

  • Lipophilicity : The 3,4-dichlorophenyl group increases log<em>P</em> (predicted: 3.8), enhancing membrane permeability .
  • Electron-withdrawing effects : Chlorine atoms stabilize the furan-2-yl moiety, altering UV-Vis absorption (λmax ~280 nm) .
  • Structure-activity relationships (SAR) : Methyl at position 6 and ethoxycarbonyl at position 5 are critical for kinase inhibition (e.g., IC50 ~0.5 µM against CDK2) .

Methodological Challenges

Q. How can hydrogen-bonding networks in the crystal lattice affect solubility and stability?

N–H⋯O interactions (2.8–3.0 Å) create extended chains, reducing aqueous solubility but improving thermal stability (melting point >200°C). Co-crystallization with hydrophilic solvents (e.g., DMSO) disrupts these networks, enhancing bioavailability .

Q. What are the limitations of using XRD data alone to predict solution-phase behavior?

XRD reveals static solid-state conformations but not dynamic equilibria (e.g., keto-enol tautomerism). Pair XRD with solution-phase NMR (e.g., ¹³C DEPT) to detect tautomeric populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.